For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Tomatidine (B1681339) Hydrochloride
Tomatidine, a steroidal alkaloid derived from the hydrolysis of α-tomatine found in green tomatoes, has garnered significant scientific interest for its multifaceted pharmacological activities. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying Tomatidine hydrochloride's effects, with a focus on skeletal muscle anabolism, anti-inflammatory actions, cholesterol metabolism, and the induction of cellular maintenance pathways.
Core Mechanism: Anabolism and Inhibition of Muscle Atrophy via mTORC1 Signaling
The most extensively documented effect of Tomatidine is its potent ability to stimulate skeletal muscle growth and counteract atrophy. The central mechanism for this action is the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a key regulator of cellular growth and protein synthesis.[1][2][3]
Tomatidine directly or indirectly stimulates the mTORC1 pathway in skeletal muscle cells.[1] This activation leads to a cascade of downstream effects:
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Increased Protein Synthesis: Activated mTORC1 phosphorylates key substrates, including S6 kinase (S6K).[1][4] This phosphorylation event stimulates the machinery responsible for mRNA translation, leading to increased protein synthesis and accretion in muscle fibers.[1]
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Mitochondrial Biogenesis: Tomatidine treatment increases mitochondrial DNA, indicating a rise in mitochondrial biogenesis, which supports the increased energy demands of muscle hypertrophy.[1]
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Upregulation of Anabolic Genes: The compound enhances the expression of crucial anabolic genes such as insulin-like growth factor-1 (IGF-1) and peroxisome proliferator-activated receptor-γ coactivator-1α1 (PGC-1α1).[1][4]
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Inhibition of Atrophy Genes: In models of age-related muscle wasting, Tomatidine has been shown to inhibit the activation of genes by the transcription factor ATF4, a key mediator of sarcopenia.[5]
The pivotal role of mTORC1 is confirmed by experiments where the mTORC1 inhibitor, rapamycin, abolishes Tomatidine-induced S6K phosphorylation, protein accretion, and myotube growth.[1][4]
Signaling Pathway: Tomatidine-Induced mTORC1 Activation
Anti-Inflammatory and Cytoprotective Mechanisms
Tomatidine exhibits significant anti-inflammatory properties by targeting key pro-inflammatory signaling pathways.
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Inhibition of NF-κB and JNK Signaling: In macrophages, Tomatidine suppresses the activation of Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) signaling pathways.[6][7][8] This action blocks the downstream expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][7]
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SKN-1/Nrf2 Pathway Activation: In C. elegans, Tomatidine extends lifespan and healthspan by inducing mitophagy.[9] This process is mediated through the activation of the SKN-1/Nrf2 pathway, a master regulator of antioxidant responses.[9] Tomatidine appears to induce a mild level of reactive oxygen species (ROS), which in turn activates Nrf2, leading to the upregulation of cellular antioxidant defenses and mitophagy.[9]
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Modulation of IL-6/JAK/STAT3: In a model of exercise-like stimulation, Tomatidine was found to modulate the IL-6/JAK/STAT3 pathway, attenuating inflammatory responses in muscle tissue.[10]
Signaling Pathway: Tomatidine's Anti-Inflammatory Action
Regulation of Cholesterol Metabolism
Tomatidine influences lipid metabolism and has demonstrated potential in reducing hyperlipidemia and atherosclerosis.
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Inhibition of ACAT: Tomatidine inhibits the activity of both acyl-CoA:cholesterol acyl-transferase 1 (ACAT-1) and ACAT-2.[3][11] These enzymes are responsible for esterifying free cholesterol into cholesterol esters for storage in cells like macrophages. By inhibiting ACAT, Tomatidine reduces the accumulation of cholesterol esters, a key step in the formation of foam cells and atherosclerotic plaques.[11]
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Inhibition of Cholesterol Absorption: While Tomatidine itself acts on ACAT, its precursor glycoalkaloid, α-tomatine, has been shown to form an insoluble complex with dietary cholesterol in the intestine.[12][13] This prevents cholesterol absorption and leads to its excretion, thereby lowering plasma and LDL-cholesterol levels.[13]
Quantitative Data Summary
The following table summarizes key quantitative findings from preclinical studies on Tomatidine.
| Parameter | Finding | Model System | Reference(s) |
| Muscle Anabolism | |||
| EC₅₀ for Myotube Hypertrophy | < 300 nM | Mouse C2C12 Myotubes | [1] |
| Effective Concentration (in vitro) | 1 µM | Human & Mouse Myotubes | [1][4] |
| Effective Dose (in vivo) | 0.05% in chow | Mice | [14] |
| Effective Dose (in vivo) | 25 mg/kg (IP injection) | Mice (fasting model) | [1] |
| Enzyme Inhibition | |||
| Acid Sphingomyelinase | 84.2% inhibition at 10 mM | N/A | [3][7] |
| ACAT-1 and ACAT-2 | Dose-dependent inhibition | CHO cells overexpressing ACAT | [11] |
| Antibacterial Activity | |||
| MIC vs. S. aureus (pathogenic) | 0.12 µg/mL | S. aureus small-colony variants | [3][7] |
| MIC vs. S. aureus (normal) | >16 µg/mL | Normal S. aureus strains | [3][7] |
| Lifespan Extension | |||
| Effective Concentration | 25 µM | Caenorhabditis elegans | [9] |
Experimental Protocols
Protocol 1: Assessment of mTORC1 Signaling in Skeletal Myotubes
This protocol details the methodology used to determine Tomatidine's effect on anabolism in cultured muscle cells.[1][4][15]
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Cell Culture: Mouse C2C12 myoblasts are cultured in growth medium (e.g., DMEM with 10% FBS). To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (e.g., DMEM with 2% horse serum) for several days.
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Treatment: Differentiated myotubes are treated with vehicle (0.1% DMSO) or Tomatidine hydrochloride (typically 1 µM) for specified durations (e.g., 1 hour for signaling, 30-48 hours for protein synthesis/hypertrophy assays).
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Immunoblot Analysis: After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors. Protein concentration is quantified (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-S6K, total S6K, p-Akt, total Akt).
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Protein Synthesis Assay: Myotubes are incubated with Tomatidine in the presence of [³H]-leucine for 24-30 hours. The incorporation of radiolabeled leucine (B10760876) into total cellular protein is then quantified using a scintillation counter to measure the rate of protein synthesis.
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Quantitative PCR (qPCR): RNA is extracted from treated myotubes and reverse-transcribed into cDNA. qPCR is performed using primers for anabolic genes like IGF1 and PGC-1α1 to measure changes in mRNA expression levels.
Experimental Workflow: In Vitro Myotube Analysis
References
- 1. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systems-based discovery of tomatidine as a natural small molecule inhibitor of skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Tomatidine - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. Tomatidine enhances lifespan and healthspan in C. elegans through mitophagy induction via the SKN-1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tomatidine Attenuates Inflammatory Responses to Exercise-Like Stimulation in Donor-derived Skeletal Muscle Myobundles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tomatidine, a tomato sapogenol, ameliorates hyperlipidemia and atherosclerosis in apoE-deficient mice by inhibiting acyl-CoA:cholesterol acyl-transferase (ACAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US9254295B2 - Tomatidine, analogs thereof, compositions comprising same, and uses for same - Google Patents [patents.google.com]
